molecular formula C20H18N4 B1244331 Bacteriochlorin

Bacteriochlorin

Cat. No. B1244331
M. Wt: 314.4 g/mol
InChI Key: BHPNXACHQYJJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacteriochlorin is a tetrapyrrole fundamental parent that consists of two pyrrole and two reduced pyrrole units connected by methine linkages, where the two reduced pyrroles are located diagonally opposite one another. It is a tetrapyrrole fundamental parent and a member of bacteriochlorins.

Scientific Research Applications

Photochemical Studies

Bacteriochlorins are notable for their strong absorption in the near-infrared spectral region, making them excellent candidates for various photochemical studies. Their synthetic accessibility allows for diverse applications in photomedicine and solar light harvesting. An extensive study on synthetic bacteriochlorins has shown their tunable absorption in the near-infrared region, providing significant potential for fundamental studies and diverse applications (Krayer et al., 2010).

Photodynamic Therapy (PDT)

Bacteriochlorins are considered promising for photodynamic therapy (PDT), especially due to their absorption in the near-infrared region which allows deep tissue penetration. They have been tailored with cationic, amphipathic, or lipophilic substituents for improved stability and suitability in PDT applications (Ruzié et al., 2008).

Solar Energy Conversion

The strong near-infrared absorption of bacteriochlorins makes them ideal for solar energy conversion applications. Their photophysical properties and electronic structure have been extensively studied, indicating their potential in extending the features of native photosynthetic pigments for efficient solar light harvesting (Yang et al., 2011).

Near-Infrared Absorbing Photosensitizers

Bacteriochlorins and their metal complexes, known for their intense electronic absorption in the near-infrared part of the electromagnetic spectrum, are considered for applications as near-infrared absorbing photosensitizers. Their use in medical applications, such as cancer photodynamic therapy, photodiagnosis, and photodynamic inactivation of bacteria, viruses, and fungi, is particularly emphasized (Pucelik et al., 2020).

Photomedical Applications

Synthetically accessible bacteriochlorins have been developed for photomedical applications. Their absorption in the near-infrared spectral region and enhanced stability make them suitable for diverse applications in photomedicine (Borbas et al., 2008).

Photochemical Labeling

Bacteriochlorins have been prepared for bioorthogonal labeling in photochemical studies, expanding their use in both energy sciences and life sciences. Their wavelength tunability and bioconjugatable groups make them ideal candidates for various photochemical applications (Jiang et al., 2015).

properties

Product Name

Bacteriochlorin

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

2,3,12,13,22,24-hexahydroporphyrin

InChI

InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-2,7-12,21,24H,3-6H2

InChI Key

BHPNXACHQYJJJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5

synonyms

2,3,12,13-tetrahydroporphyrin
bacteriochlorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacteriochlorin
Reactant of Route 2
Bacteriochlorin
Reactant of Route 3
Bacteriochlorin
Reactant of Route 4
Bacteriochlorin
Reactant of Route 5
Bacteriochlorin
Reactant of Route 6
Bacteriochlorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.